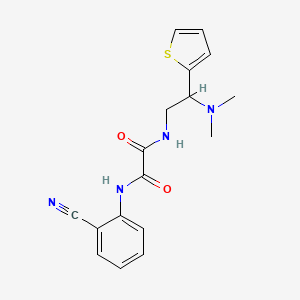![molecular formula C11H7F3N2O2 B2670335 1-hydroxy-5-[4-(trifluoromethyl)phenyl]-2(1H)-pyrazinone CAS No. 866142-99-6](/img/structure/B2670335.png)
1-hydroxy-5-[4-(trifluoromethyl)phenyl]-2(1H)-pyrazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions . For instance, the multicomponent reaction of salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one in dimethyl sulfoxide at ambient temperature was investigated to give a related compound .Molecular Structure Analysis
The molecular structure of “1-hydroxy-5-[4-(trifluoromethyl)phenyl]-2(1H)-pyrazinone” consists of 11 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms.Scientific Research Applications
Herbicidal Applications
- Pyridazinone compounds, including those structurally related to "1-hydroxy-5-[4-(trifluoromethyl)phenyl]-2(1H)-pyrazinone," have been studied for their inhibitory effects on photosynthesis and development in plants. A study discussed the modes of action of these compounds as herbicides, highlighting their ability to inhibit the Hill reaction in barley, which is crucial for photosynthesis. These findings suggest potential applications in developing more effective herbicides with specific action mechanisms (Hilton et al., 1969).
Synthetic Methods
- Research into the chlorination of 1-hydroxy-2(1H)-pyrazinones with phosphoryl chloride revealed novel pathways for synthesizing chlorinated pyrazine derivatives. This study provides insights into the chemical transformations of pyrazinone compounds, which could be useful in designing novel synthetic routes for related chemicals (Sato, 1986).
Biochemical and Medicinal Applications
- A series of dizinc(II) complexes based on pyrazolate ligands have been synthesized and investigated as functional models of phosphoesterases. These studies focus on the hydrolytic activity of these complexes towards phosphoesters, simulating the action of metallophosphatases. Such research indicates the potential for developing metal-based enzymes or enzyme mimics for biomedical applications (Penkova et al., 2009).
Antiviral Research
- The synthesis of furobenzopyrone derivatives and their evaluation against viruses like the Japanese encephalitis virus and Herpes simplex virus type-I showcase the antiviral potential of pyrazinone-related compounds. Such research may guide the development of new antiviral drugs (Pandey et al., 2004).
Bacterial Degradation
- Studies on the bacterial degradation of pyrazinone compounds, specifically 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone, reveal insights into the biodegradation pathways of these chemicals. Understanding these pathways is crucial for assessing the environmental impact and persistence of such compounds (de Frenne et al., 1973).
Properties
IUPAC Name |
1-hydroxy-5-[4-(trifluoromethyl)phenyl]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)8-3-1-7(2-4-8)9-6-16(18)10(17)5-15-9/h1-6,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGDAQDEPLLVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(C(=O)C=N2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

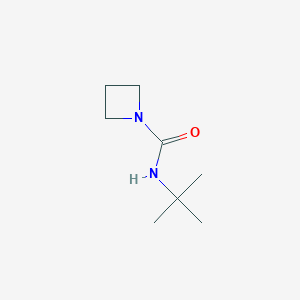
![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2670256.png)


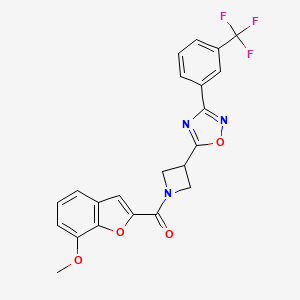
![[4-(Trifluoromethyl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B2670264.png)
![(4-chloro-3-nitrophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone](/img/structure/B2670265.png)
![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2670267.png)
methanesulfonamide](/img/structure/B2670268.png)
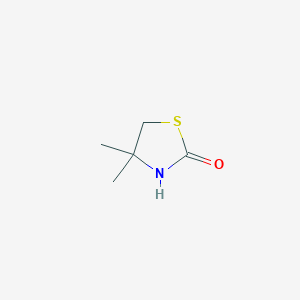
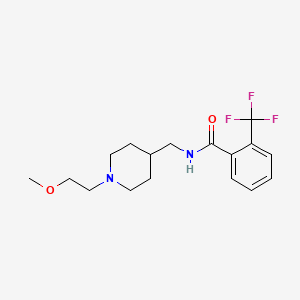
![[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2670272.png)
